molecular formula C8H16N2O4S2 B7821473 (2R,2'S)-homocystine CAS No. 7093-69-8

(2R,2'S)-homocystine

Cat. No.: B7821473
CAS No.: 7093-69-8
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-OLQVQODUSA-N
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Description

(2R,2’S)-homocystine is a naturally occurring amino acid derivative, specifically a dimer of homocysteine. It is an important compound in biochemistry and medicine due to its role in various metabolic pathways and its potential implications in health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’S)-homocystine typically involves the oxidation of homocysteine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled pH to ensure the selective formation of (2R,2’S)-homocystine.

Industrial Production Methods

Industrial production of (2R,2’S)-homocystine often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated pH control systems. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,2’S)-homocystine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert (2R,2’S)-homocystine back to homocysteine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and controlled pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Homocysteine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(2R,2’S)-homocystine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential involvement in diseases such as cardiovascular disorders and neurodegenerative conditions.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of (2R,2’S)-homocystine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in sulfur metabolism, influencing the levels of other sulfur-containing compounds in the body. Additionally, (2R,2’S)-homocystine can modulate redox reactions and affect cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Homocysteine: A precursor to (2R,2’S)-homocystine, involved in similar metabolic pathways.

    Cystine: A dimer of cysteine, structurally similar but with different biological roles.

    Methionine: An essential amino acid that can be converted to homocysteine through metabolic processes.

Uniqueness

(2R,2’S)-homocystine is unique due to its specific dimeric structure and its distinct role in sulfur metabolism. Unlike cystine, which is more stable, (2R,2’S)-homocystine is more reactive and can participate in a wider range of chemical reactions. Its involvement in redox reactions and potential implications in health and disease further highlight its uniqueness.

Properties

IUPAC Name

(2R)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)N)[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316585
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-69-8
Record name meso-Homocystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7093-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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